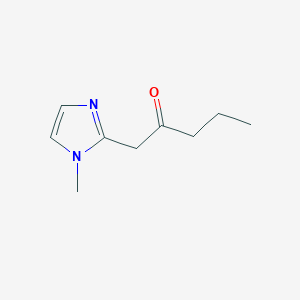

![molecular formula C16H14N2O3 B2433138 1-[(2-Methoxyanilino)methyl]indole-2,3-dione CAS No. 321688-68-0](/img/structure/B2433138.png)

1-[(2-Methoxyanilino)methyl]indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Derivative Formation

1-[(2-Methoxyanilino)methyl]indole-2,3-dione, as a heterocyclic compound, participates in various synthetic processes. The molecule's reactivity is often leveraged in the formation of N-alkyl or N-aryl derivatives, which are of significant interest in medicinal chemistry. For instance, nucleophilic substitution reactions involving primary and secondary alkylamines or arylamines are common for creating diverse derivatives. Such derivatives often exhibit potential biological activities, making them valuable for further research and development in drug discovery (Shchekotikhin et al., 2006).

Anticancer Potential

The structure of 1-[(2-Methoxyanilino)methyl]indole-2,3-dione, particularly when it's a core part of certain derivatives, has been associated with anticancer activities. Research indicates that certain derivatives, such as those incorporating thiosemicarbazones, have demonstrated cytotoxic effects against various cancer cell lines. These derivatives are studied for their potential as chemotherapeutic agents, especially in leukemia and lymphoma treatment contexts (Kuruca et al., 2008).

Environmental Impact and Degradation

Understanding the environmental persistence and degradation pathways of heterocyclic compounds like 1-[(2-Methoxyanilino)methyl]indole-2,3-dione is crucial, especially in marine environments. Studies have been conducted to assess the degradation behavior of indolic compounds under various conditions, revealing insights into their environmental impact and the factors influencing their persistence or breakdown (Gu et al., 2002).

Bioactivity and Other Properties

The core structure of 1-[(2-Methoxyanilino)methyl]indole-2,3-dione, often in the form of isatin or its derivatives, is known for its versatility in bioactivity. This includes various pharmacological properties such as neuroprotective effects and potential as a biochemical modulator. The molecule's adaptability in forming a wide array of heterocyclic compounds further underlines its importance in synthetic organic chemistry and drug development (Garden & Pinto, 2001).

Safety and Hazards

Mécanisme D'action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents . .

Propriétés

IUPAC Name |

1-[(2-methoxyanilino)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-21-14-9-5-3-7-12(14)17-10-18-13-8-4-2-6-11(13)15(19)16(18)20/h2-9,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHVJIPNEJSBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methoxyanilino)methyl]indole-2,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B2433057.png)

![4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2433061.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2433063.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2433065.png)

![N-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2433067.png)

![5-[(E)-2-(1-Tert-butyltriazol-4-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2433068.png)

![Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2433070.png)

![Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B2433077.png)